Telmisartan sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

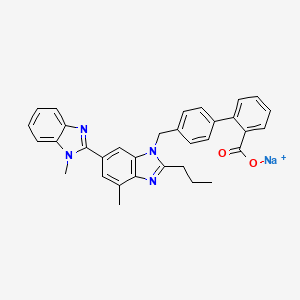

sodium;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2.Na/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGAIWOEJXRYRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199539 | |

| Record name | Telmisartan sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515815-47-1 | |

| Record name | Telmisartan sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515815471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELMISARTAN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15TQY55Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Telmisartan and Telmisartan Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of telmisartan and its sodium salt, focusing on their crystal structures and polymorphic forms. The information presented herein is intended to support research, development, and quality control activities related to these active pharmaceutical ingredients (APIs).

Introduction to Telmisartan and the Significance of Polymorphism

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact crucial pharmaceutical attributes such as solubility, dissolution rate, stability, and manufacturability. A thorough understanding and control of telmisartan's polymorphism are therefore critical for ensuring consistent product quality and therapeutic performance.

Polymorphism of Telmisartan

Telmisartan is known to exist in at least two anhydrous polymorphic forms, designated as Form A and Form B, and a solvated form, Form C.[2][3]

Form A is the thermodynamically more stable form at room temperature and is the form typically used in the manufacturing of tablets.[2] It crystallizes as long, needle-like crystals.[4]

Form B is a metastable form with a lower melting point.[1][5] It can be obtained through specific crystallization processes and may convert to Form A upon heating.[1]

Form C is a solvated crystalline modification.[2][4]

Quantitative Data for Telmisartan Polymorphs

The following table summarizes the key crystallographic and thermal data for the known polymorphic forms of telmisartan.

| Form | Melting Point (°C) | Crystal System | Space Group | Unit Cell Parameters | Reference |

| A | 269 ± 2 | Monoclinic | P2₁/c | a = 18.7798(3) Å, b = 18.1043(2) Å, c = 8.00578(7) Å, β = 97.066(1)° | [1][2] |

| B | 183 ± 2 | Monoclinic | P2₁/a | a = 16.0646(5) Å, b = 13.0909(3) Å, c = 13.3231(3) Å, β = 99.402(1)° | [1][2] |

| C | - | Monoclinic | C2/c | a = 30.990(5) Å, b = 13.130(3) Å, c = 16.381(3) Å, β = 95.02(2)° | [2] |

Telmisartan Sodium: Amorphous and Polymorphic Forms

The sodium salt of telmisartan is also a subject of significant interest due to its potential for improved solubility and dissolution characteristics. This compound can exist in both amorphous and multiple crystalline forms.

The amorphous form of this compound is characterized by the absence of sharp peaks in its powder X-ray diffraction (PXRD) pattern, instead showing a broad halo.[2]

Numerous crystalline forms of this compound have been reported, designated as Forms 0 through XX in various patents. Each form is characterized by a unique PXRD pattern.

Quantitative Data for this compound Polymorphs

The following table presents the characteristic Powder X-ray Diffraction (PXRD) peaks for several reported crystalline forms of this compound.

| Form | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |

| Amorphous | Broad halo, no distinct peaks | [2] |

| Form I | 4.1, 5.0, 6.2, 7.0, 7.4, 15.2 | [2] |

| Form II | 4.6, 7.4, 7.7, 15.3, 22.4 | [2] |

| Form IV | - | [2] |

| Form V | 4.1, 5.2, 5.6, 7.6, 8.0, 8.4, 11.9, 15.9, 19.7, 23.2 | [6] |

| Form VI | 6.0, 6.8, 10.4, 11.8, 16.7, 17.7, 19.3, 20.8, 23.5 | [7] |

| Form VII | 5.6, 10.0, 14.8, 17.4, 20.4 | [7] |

| Form IX | 3.7, 4.6, 6.2, 16.4 | [7] |

| Form X | 3.6, 6.1, 15.0, 17.6, 20.7, 22.1 | [7] |

| Form XII | 3.5, 6.0, 6.9, 16.1, 19.5, 23.0 | [7] |

| Form XIII | 3.9, 4.6, 6.0, 6.3, 6.8 | [7] |

| Form XVI | 4.0, 5.6, 6.8, 10.3, 12.3, 16.8, 17.5 | [7] |

| Form XVII | 4.1, 4.9, 5.3, 8.1, 11.6, 15.2, 20.7 | [7] |

| Form XVIII | 4.7, 5.0, 6.3, 6.8 | [7] |

| Form XIX | 4.3, 4.7, 6.9, 7.5 | [7] |

| Form XX | 3.5, 6.0, 6.9, 15.6, 19.0, 20.6, 22.4 | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of telmisartan and this compound polymorphs.

Preparation of Polymorphic Forms

4.1.1. Preparation of Telmisartan Form A

Telmisartan Form A can be obtained by crystallization from various polar organic solvents. A representative procedure is as follows:

-

Dissolve telmisartan in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) at an elevated temperature (e.g., ~65°C) to form a clear solution.[8]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Filter the resulting crystals.

-

Wash the crystals with a small amount of the crystallization solvent.

-

Dry the crystals under vacuum at an elevated temperature.[8]

4.1.2. Preparation of Telmisartan Form B

Telmisartan Form B can be prepared through a specific solvent system and precipitation process:

-

Dissolve crude telmisartan in a mixture of water, formic acid, and a suitable organic solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 60-80°C).[1]

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to a temperature in the range of 15-60°C.

-

Precipitate the telmisartan by adding a base (e.g., aqueous sodium hydroxide or ammonia).[1]

-

Isolate the precipitated solid by filtration.

-

Wash the solid with water.

-

Dry the product under vacuum.

4.1.3. Preparation of Amorphous this compound

Amorphous this compound can be prepared by several methods, including spray-drying and solvent evaporation:

-

Spray-Drying:

-

Solvent Evaporation:

-

Dissolve telmisartan in a mixture of a polar organic solvent (e.g., a C1-C4 alcohol) and an inorganic base (e.g., sodium hydroxide).[2]

-

Maintain the mixture at room temperature to ensure complete dissolution.

-

Remove the solvents by evaporation under reduced pressure to obtain the amorphous solid.[2]

-

4.1.4. Preparation of Crystalline this compound

The various crystalline forms of this compound can be obtained through controlled crystallization from different solvent systems and conditions. As an example, a general procedure for obtaining a crystalline form is:

-

Suspend telmisartan in a suitable solvent such as toluene.

-

Add a solution of sodium hydroxide in a co-solvent like ethanol.

-

Heat the mixture (e.g., to 78°C) to facilitate the reaction and dissolution.

-

Filter the hot solution.

-

Allow the filtrate to cool and crystallize. For some forms, azeotropic distillation may be employed to induce crystallization.[10]

-

Isolate the crystals by filtration, wash with a suitable solvent (e.g., toluene), and dry.[10]

Characterization Methods

4.2.1. Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for the identification and characterization of polymorphic forms.

-

Instrument: A conventional X-ray powder diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Instrument Settings:

-

Voltage: 40-45 kV

-

Current: 40 mA

-

Goniometer: Bragg-Brentano geometry

-

-

Scan Parameters:

-

Scan range (2θ): 2° to 40°

-

Step size: 0.02°

-

Scan speed: 1-2°/min

-

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of the different polymorphic forms.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: Aluminum pans, which may be crimped or hermetically sealed.

-

Sample Weight: 2-5 mg.

-

Heating Rate: A standard heating rate of 10°C/min is typically used.

-

Atmosphere: A purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Procedure: The sample is heated at a constant rate, and the heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events are recorded.

4.2.3. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the definitive crystal structure of a polymorphic form.

-

Crystal Selection and Mounting: A suitable single crystal of good quality and appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected, often at low temperatures (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizations

Experimental Workflow for Polymorph Screening

The following diagram illustrates a general workflow for the screening and identification of polymorphs of an active pharmaceutical ingredient like telmisartan.

Caption: A general experimental workflow for polymorph screening.

Telmisartan Signaling Pathway

Telmisartan exerts its antihypertensive effect by blocking the angiotensin II type 1 (AT₁) receptor. The following diagram illustrates this signaling pathway.

Caption: Telmisartan's mechanism of action via AT₁ receptor blockade.

References

- 1. US6358986B1 - Polymorphs of telmisartan - Google Patents [patents.google.com]

- 2. US20060293377A1 - Amorphous and polymorphic forms of this compound - Google Patents [patents.google.com]

- 3. US6737432B2 - Crystalline form of this compound - Google Patents [patents.google.com]

- 4. tainstruments.com [tainstruments.com]

- 5. EP1144386A1 - Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament - Google Patents [patents.google.com]

- 6. US20090012140A1 - Preparation of Telmisartan Salts with Improved Solubility - Google Patents [patents.google.com]

- 7. WO2006050509A2 - Amorphous and polymorphic forms of this compound - Google Patents [patents.google.com]

- 8. US20060276525A1 - Processes of preparing highly pure telmisartan form A, suitable for pharmaceutical compositions - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US9029363B2 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]

The Core Mechanism of Telmisartan Sodium in Ameliorating Endothelial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of telmisartan sodium in the context of endothelial dysfunction. By delving into its core molecular pathways, this document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development. The information is presented through detailed explanations, structured data tables, explicit experimental protocols, and illustrative signaling pathway diagrams.

Core Tenets of Telmisartan's Action

Telmisartan, a highly selective angiotensin II type 1 (AT1) receptor blocker (ARB), exerts its beneficial effects on the endothelium through a dual mechanism of action that extends beyond its primary antihypertensive properties. A significant body of research highlights its role as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributing to its pleiotropic effects on vascular health.[1][2][3] This dual engagement allows telmisartan to address multiple pathological processes that underpin endothelial dysfunction, including impaired nitric oxide (NO) bioavailability, heightened oxidative stress, and chronic inflammation.

AT1 Receptor Blockade

The primary mechanism of telmisartan involves the competitive blockade of the AT1 receptor, which mitigates the detrimental effects of angiotensin II (Ang II). Ang II is a potent vasoconstrictor and a key mediator of endothelial dysfunction. By binding to the AT1 receptor on endothelial cells, Ang II stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress quenches the bioavailability of nitric oxide (NO), a critical vasodilator, and promotes a pro-inflammatory and pro-thrombotic state within the endothelium. Telmisartan's blockade of the AT1 receptor directly counteracts these effects, leading to vasodilation, reduced oxidative stress, and a decrease in inflammatory responses.[4][5]

Partial Agonism of PPAR-γ

Unique among ARBs, telmisartan also functions as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating endothelial function, insulin sensitivity, and inflammation.[1][2][3] Activation of PPAR-γ by telmisartan initiates a cascade of genomic and non-genomic effects that contribute to the improvement of endothelial health. These include the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, leading to increased NO production.[6][7] Furthermore, PPAR-γ activation inhibits the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing vascular inflammation.[8][9]

Quantitative Data on Telmisartan's Efficacy

The clinical and preclinical efficacy of telmisartan in improving endothelial function has been quantified in numerous studies. The following tables summarize key findings on its impact on hemodynamic parameters, endothelial-dependent vasodilation, and biomarkers of inflammation and oxidative stress.

Table 1: Effects of Telmisartan on Hemodynamic and Endothelial Function Parameters

| Parameter | Baseline Value | Post-Treatment Value | Percentage Change | Study Population | Duration of Treatment | Reference |

| Systolic Blood Pressure (mmHg) | 153 ± 15 | 137 ± 16 | -10.5% | Patients with essential hypertension | 8 weeks | [1][10] |

| Diastolic Blood Pressure (mmHg) | 90 ± 13 | 84 ± 10 | -6.7% | Patients with essential hypertension | 8 weeks | [1][10] |

| Flow-Mediated Dilation (FMD) (%) | 7.6 ± 3.5 | 9.0 ± 2.8 | +18.4% | Patients with essential hypertension | 8 weeks | [1][10] |

| Brachial-Ankle Pulse Wave Velocity (baPWV) (m/sec) | 17.2 ± 3.1 | 15.9 ± 2.6 | -7.6% | Patients with essential hypertension | 8 weeks | [1][10] |

| Maximum Walking Distance (%) | Baseline | +26% | +26% | Patients with peripheral artery disease | 12 months | [11] |

| Flow-Mediated Dilation (FMD) (%) | Baseline | +40% | +40% | Patients with peripheral artery disease | 12 months | [11] |

Table 2: Effects of Telmisartan on Inflammatory and Oxidative Stress Markers

| Marker | Control/Baseline | Telmisartan Treatment | Percentage Change | Model System | Reference |

| Vascular Endothelin (ET) Levels | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |

| Tumor Necrosis Factor-α (TNF-α) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |

| Interleukin-6 (IL-6) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |

| C-reactive Protein (CRP) | Higher | Significantly Lower | - | Coronary heart disease patients with diabetes | 12 weeks |

| Reactive Oxygen Species (ROS) | Increased | Decreased | - | Cultured endothelial cells | - |

| 8-iso-prostaglandin F2α | Increased | Decreased | - | Cultured endothelial cells | - |

Key Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the literature to assess the effects of telmisartan on endothelial function.

Measurement of Flow-Mediated Dilation (FMD)

Objective: To assess endothelium-dependent vasodilation in response to an increase in blood flow.

Protocol:

-

Patient Preparation: Patients are required to fast for at least 8-12 hours prior to the measurement. They should also refrain from smoking and consuming caffeine.

-

Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound transducer. The baseline diameter of the brachial artery is recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure of 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored and recorded for 3-5 minutes following cuff deflation.

-

Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.

Assessment of Nitric Oxide (NO) Bioavailability

Objective: To quantify the production of nitric oxide in endothelial cells.

Protocol:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate growth medium.

-

Treatment: Cells are treated with telmisartan at various concentrations for a specified period. A control group receives the vehicle.

-

Nitrite/Nitrate Measurement (Griess Assay):

-

The culture supernatant is collected.

-

The concentration of nitrite (a stable breakdown product of NO) is measured using the Griess reagent system.

-

Some protocols may also include a step to convert nitrate to nitrite for a total NOx measurement.

-

-

eNOS Phosphorylation Analysis (Western Blot):

-

Cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS.

-

A secondary antibody conjugated to a detectable enzyme is used for visualization.

-

The ratio of phosphorylated eNOS to total eNOS is determined to assess eNOS activity.

-

Quantification of Oxidative Stress

Objective: To measure the levels of reactive oxygen species (ROS) in endothelial cells.

Protocol (using Dihydroethidium - DHE staining):

-

Cell Culture and Treatment: HUVECs are cultured on coverslips and treated with telmisartan and/or a pro-oxidant stimulus (e.g., Ang II).

-

DHE Staining: Cells are incubated with DHE, a fluorescent probe that specifically detects superoxide radicals.

-

Fluorescence Microscopy: The cells are visualized using a fluorescence microscope. The intensity of the red fluorescence is proportional to the amount of superoxide produced.

-

Image Analysis: The fluorescence intensity is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by telmisartan and a typical experimental workflow.

References

- 1. The Effect of Telmisartan on Endothelial Function and Arterial Stiffness in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telmisartan Inhibits Nitric Oxide Production and Vessel Relaxation via Protein Phosphatase 2A-mediated Endothelial NO Synthase-Ser1179 Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Telmisartan prevents angiotensin II-induced endothelial dysfunction in rabbit aorta via activating HGF/Met system and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of telmisartan on vascular endothelial function, inflammation and insulin resistance in patients with coronary heart disease and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of telmisartan on endothelial function and arterial stiffness in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Telmisartan improves absolute walking distance and endothelial function in patients with peripheral artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Telmisartan's Molecular Dance: An In-depth Technical Guide to its PPARγ Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular intricacies of telmisartan's engagement with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While clinically recognized as an angiotensin II receptor blocker (ARB), telmisartan exhibits a unique secondary characteristic as a partial PPARγ agonist. This dual activity positions it as a compound of significant interest in metabolic research and drug development, offering potential therapeutic avenues beyond hypertension. This document provides a consolidated overview of the quantitative data from key molecular studies, details of experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Telmisartan's PPARγ Agonist Activity

Telmisartan's interaction with PPARγ is characterized by its nature as a partial agonist, distinguishing it from full agonists like thiazolidinediones (e.g., rosiglitazone, pioglitazone). This partial agonism is quantified by its binding affinity, activation potency, and the maximal level of receptor activation it can achieve.

| Parameter | Telmisartan | Rosiglitazone (Full Agonist) | Pioglitazone (Full Agonist) | Notes | Reference |

| EC50 (µmol/L) | 4.5 | 0.066 | 1.5 | EC50 represents the concentration required to achieve 50% of the maximal receptor activation. A lower value indicates higher potency. | [1] |

| Maximal Activation (% of Full Agonist) | 25-30% | 100% | 100% | Telmisartan activates PPARγ to a significantly lower extent than full agonists. | [1][2] |

Table 1: Comparative Potency and Efficacy of PPARγ Agonists. This table summarizes the key quantitative parameters that define telmisartan as a partial PPARγ agonist in comparison to full agonists.

The partial agonism of telmisartan is a critical aspect of its molecular profile. At high concentrations, telmisartan can act as an antagonist in the presence of a full agonist by competing for the ligand-binding domain, thereby attenuating the maximal response achievable by the full agonist alone.[1]

Modulation of PPARγ Target Gene Expression

Activation of PPARγ by an agonist leads to the regulation of a suite of target genes involved in lipid metabolism, glucose homeostasis, and inflammation. Telmisartan has been shown to selectively modulate the expression of these genes in various cell types.

| Cell Type | Target Gene | Fold Change with Telmisartan | Experimental Conditions | Reference |

| 3T3-L1 Preadipocytes | aP2 (FABP4) | >2-fold increase | 5 µmol/L telmisartan for 3 days | [1] |

| 3T3-L1 Preadipocytes | CD36 | >2-fold increase | 5 µmol/L telmisartan for 3 days | [1] |

| Human Subcutaneous Adipocytes | PEPCK (PCK1) | >2-fold increase | 2.5 µmol/L telmisartan for 3 days | [3] |

| Human HepG2 Cells | CPT1A | ~1.5-fold increase | 10 µmol/L telmisartan for 48 hours | [4] |

| Human HepG2 Cells | CPT1A | ~2.84-fold increase | 50 µmol/L telmisartan for 48 hours | [4] |

| Human Monocytes (in vivo) | CD36 | 3.5-fold increase vs. placebo | 160 mg/day telmisartan for 14 weeks | [5][6] |

| Macrophages | ABCA1 | Increased mRNA expression | - | [7] |

| Macrophages | ABCG1 | Increased mRNA expression | - | [7] |

Table 2: Telmisartan-Mediated Regulation of PPARγ Target Genes. This table provides a summary of the quantitative effects of telmisartan on the expression of key PPARγ target genes in different cellular models.

Experimental Protocols in Molecular Studies

The characterization of telmisartan's PPARγ agonist activity has been established through a series of well-defined in vitro and in vivo experiments. Below are the detailed methodologies for some of the key experiments.

PPARγ Transactivation Assay

This assay is fundamental in quantifying the agonist activity of a compound on PPARγ.

-

Cell Line: CV-1 (African green monkey kidney) cells are commonly used due to their low endogenous nuclear receptor activity.[1]

-

Plasmids:

-

Expression Plasmid: A vector expressing the ligand-binding domain (LBD) of murine PPARγ fused to the GAL4 DNA-binding domain (pGAL4-mPPARγ LBD).

-

Reporter Plasmid: A luciferase reporter plasmid containing a GAL4 upstream activating sequence (pUAS-tk-luc).

-

Internal Control Plasmid: A β-galactosidase expression vector (e.g., pCMVSport β-gal) to normalize for transfection efficiency.[1]

-

-

Transfection: Cells are transfected with the three plasmids using a suitable transfection reagent (e.g., GenePorter).

-

Treatment: 24 hours post-transfection, cells are treated with varying concentrations of telmisartan, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for an additional 24 hours.

-

Lysis and Assay: Cell extracts are prepared and assayed for luciferase and β-galactosidase activity using commercially available assay systems.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curves are then plotted to determine the EC50 and maximal activation levels.

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process largely regulated by PPARγ.

-

Cell Line: 3T3-L1 murine preadipocyte fibroblasts are the standard cell line for this assay.

-

Induction of Differentiation: 3T3-L1 cells are grown to confluence. Differentiation is then induced by treating the cells with a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and isobutylmethylxanthine) in the presence or absence of telmisartan or other test compounds.

-

Treatment: Cells are treated with the test compounds (e.g., 5 µmol/L telmisartan) for several days (typically 5-8 days), with media changes every 2-3 days.

-

Staining: After the differentiation period, the accumulation of intracellular lipids in mature adipocytes is visualized and quantified by staining with Oil Red O.

-

Quantification: The Oil Red O stain is eluted from the cells, and the absorbance is measured spectrophotometrically (at 510 nm) to quantify the extent of lipid accumulation.[1]

Real-Time PCR for Gene Expression Analysis

This technique is used to quantify the changes in the mRNA levels of PPARγ target genes in response to treatment with telmisartan.

-

Cell Culture and Treatment: Cells (e.g., 3T3-L1, HepG2, or primary human adipocytes) are treated with telmisartan or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA is isolated from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with gene-specific primers for the target genes (e.g., aP2, CD36, CPT1A) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization. The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) to detect the amplification of the PCR product.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in telmisartan-treated cells is compared to that in vehicle-treated cells after normalization to the housekeeping gene.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Telmisartan's PPARγ signaling pathway.

Caption: Workflow for a PPARγ reporter gene assay.

Caption: Logical flow of telmisartan's partial agonism.

Molecular Basis of Partial Agonism

The structural basis for telmisartan's partial agonism lies in its unique binding mode to the PPARγ ligand-binding domain (LBD).[8][9] Crystallographic studies have revealed that telmisartan engages in a non-canonical and suboptimal hydrogen-bonding network with helix 12 (H12) of the LBD.[8] This interaction is less stable compared to the extensive hydrogen bonding network formed by full agonists.[8] The resulting less stable conformation of H12 leads to attenuated recruitment of transcriptional coactivators, which is a crucial step for robust receptor activation and gene transcription.[8] This differential coactivator recruitment is thought to be responsible for the selective modulation of PPARγ target genes and the distinct pharmacological profile of telmisartan compared to full agonists.[10]

Conclusion

Telmisartan's role as a selective PPARγ modulator, in addition to its primary function as an angiotensin II receptor blocker, underscores its potential as a multi-faceted therapeutic agent for metabolic disorders. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of its partial agonist activity at the molecular level is crucial for exploring its full therapeutic potential and for the rational design of new compounds with improved efficacy and safety profiles. The distinct pharmacological actions resulting from its unique interaction with PPARγ pave the way for further investigation into its clinical benefits in managing the complexities of the metabolic syndrome.[6][11]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. High-dose treatment with telmisartan induces monocytic peroxisome proliferator-activated receptor-γ target genes in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Telmisartan exerts antiatherosclerotic effects by activating peroxisome proliferator-activated receptor-γ in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Properties of Telmisartan and Losartan: A Technical Guide

Introduction

Telmisartan and losartan are both widely prescribed angiotensin II receptor blockers (ARBs) for the management of hypertension and other cardiovascular conditions. They share a common primary mechanism of action: the selective blockade of the angiotensin II type 1 (AT₁) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. However, significant differences in their chemical structure, pharmacokinetic profiles, and pharmacodynamic interactions result in distinct clinical characteristics. This technical guide provides an in-depth comparison of telmisartan and losartan, focusing on their pharmacological properties, supported by quantitative data, experimental methodologies, and visual pathway diagrams for researchers, scientists, and drug development professionals.

Pharmacokinetic Properties

The pharmacokinetic profiles of telmisartan and losartan reveal fundamental differences in absorption, metabolism, and elimination, which are critical for their therapeutic application and dosing regimens. Losartan functions as a prodrug, requiring hepatic biotransformation to its more potent active metabolite, EXP3174, via cytochrome P450 enzymes (CYP2C9 and CYP3A4).[1][2] In contrast, telmisartan is administered in its active form and does not require metabolic activation.[3]

A key differentiator is the terminal elimination half-life. Telmisartan possesses the longest half-life among all ARBs, approximately 24 hours, allowing for consistent 24-hour blood pressure control with once-daily dosing.[3][4] Losartan has a much shorter half-life of about 2 hours, while its active metabolite, EXP3174, has a half-life of 6 to 9 hours.[1][3] This shorter duration of action for the active components of losartan can lead to diminished blood pressure control towards the end of the dosing interval.[3]

Furthermore, telmisartan's high lipophilicity contributes to a large volume of distribution and extensive tissue binding, potentially enhancing its duration of action and tissue-protective effects.[4]

Table 1: Comparative Pharmacokinetic Properties

| Parameter | Telmisartan | Losartan | EXP3174 (Active Losartan Metabolite) | Citation(s) |

| Prodrug Status | No (Active drug) | Yes | N/A (Active metabolite) | [3] |

| Oral Bioavailability | ~42-58% | ~33% | Low (from Losartan) | [4][5] |

| Metabolism | Glucuronidation | CYP2C9, CYP3A4 | N/A | [1][2] |

| Elimination Half-life (t½) | ~24 hours | ~2 hours | 6-9 hours | [1][3][4] |

| Time to Peak Plasma (Tmax) | 0.5-1 hour | ~1 hour | ~3.5 hours | [5] |

| Plasma Protein Binding | >99.5% | >98% | >98% | [6] |

| Volume of Distribution (Vd) | ~500 L | ~34 L | ~10 L | [4] |

| Lipophilicity (Log P) | High (3.2) | Low (1.19) | Low | [4] |

Pharmacodynamic Properties

The pharmacodynamic comparison extends beyond simple receptor blockade, highlighting telmisartan's unique molecular interactions.

AT₁ Receptor Binding and Antagonism

Both drugs are selective antagonists of the AT₁ receptor. However, studies have demonstrated that telmisartan exhibits a stronger binding affinity and a slower dissociation rate from the AT₁ receptor compared to both losartan and its active metabolite, EXP3174.[7][8] This "insurmountable" antagonism contributes to a more potent and sustained blockade of angiotensin II effects.[9] The rank order of binding affinity has been shown to be: telmisartan > EXP3174 ≥ valsartan ≥ losartan.[7]

Table 2: Comparative Pharmacodynamic Properties

| Parameter | Telmisartan | Losartan | EXP3174 (Active Losartan Metabolite) | Citation(s) |

| Primary Target | Angiotensin II Type 1 (AT₁) Receptor | Angiotensin II Type 1 (AT₁) Receptor | Angiotensin II Type 1 (AT₁) Receptor | [3] |

| Receptor Dissociation Half-Life | 213 min | 67 min | 81 min | [7] |

| Binding Affinity (pKi) | High (8.19 ± 0.04) | Low (7.17 ± 0.07) | Moderate | [10] |

| Antagonism Type | Insurmountable | Surmountable/Competitive | Non-competitive | [6][9] |

| PPAR-γ Agonism (EC₅₀) | Partial Agonist (~5 µM) | None Detected | None Detected | [11][12][13] |

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Modulation

A defining feature of telmisartan is its unique ability to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a property not shared by losartan or other ARBs at therapeutic concentrations.[11][12] PPAR-γ is a nuclear receptor that plays a critical role in regulating insulin sensitivity and lipid metabolism. Telmisartan's partial agonism of PPAR-γ provides metabolic benefits beyond blood pressure reduction, such as improved glycemic control and lipid profiles, making it a preferred option for patients with metabolic syndrome.[9][11]

Clinical Efficacy

Multiple meta-analyses of randomized controlled trials have concluded that telmisartan provides superior 24-hour blood pressure control compared to losartan.[14][15][16] The difference is most pronounced during the last 6 hours of the dosing interval, a critical period for preventing cardiovascular events.[17] This enhanced efficacy is attributed to telmisartan's longer half-life and more potent, sustained AT₁ receptor blockade.[11]

Table 3: Summary of Clinical Efficacy (Mean Blood Pressure Reduction vs. Losartan)

| Parameter | Additional Reduction with Telmisartan | Confidence Interval (95% CI) | P-value | Citation(s) |

| 24-h Mean Ambulatory SBP | -2.47 mmHg | -4.55 to -0.40 mmHg | <0.05 | [14] |

| 24-h Mean Ambulatory DBP | -2.49 mmHg | -4.42 to -0.56 mmHg | <0.05 | [14] |

| Last 6-h Mean Ambulatory SBP | -2.96 mmHg | -3.80 to -2.13 mmHg | <0.05 | [15] |

| Last 6-h Mean Ambulatory DBP | -2.15 mmHg | -2.72 to -1.59 mmHg | <0.05 | [15] |

| Clinic SBP Reduction | -2.77 mmHg | -3.63 to -1.90 mmHg | <0.00001 | [16] |

| Clinic DBP Reduction | -1.52 mmHg | -2.19 to -0.85 mmHg | <0.05 | [14] |

Both telmisartan and losartan are generally well-tolerated, with a similar safety profile and no significant difference in the risk of adverse events.[14][16]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for AT₁ Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of telmisartan and losartan for the AT₁ receptor.

-

Objective: To quantify and compare the binding affinity of unlabeled ARBs (telmisartan, losartan, EXP3174) by measuring their ability to displace a radiolabeled ligand from the human AT₁ receptor.

-

Materials:

-

Membrane Preparation: Cell membranes from COS-7 or HEK293 cells transiently or stably expressing the human AT₁ receptor.[10][18]

-

Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II, a high-affinity radiolabeled AT₁ receptor agonist.[18][19]

-

Competitors: Unlabeled telmisartan, losartan, and EXP3174 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Detection: Gamma counter.

-

-

Methodology:

-

Incubation: In a 96-well plate, combine the cell membrane preparation (10-20 µg protein/well), a fixed concentration of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (e.g., 50 pM), and a range of concentrations of the unlabeled competitor drug (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Total & Non-specific Binding: For total binding, omit the competitor. For non-specific binding (NSB), add a high concentration of an unlabeled potent AT₁ antagonist (e.g., 10 µM candesartan).

-

Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for 60-90 minutes to reach binding equilibrium.

-

Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials

This protocol describes the methodology for comparing the antihypertensive efficacy of telmisartan and losartan using ABPM.

-

Objective: To assess and compare the 24-hour blood pressure-lowering effects of telmisartan and losartan, particularly during the final 6 hours of the dosing interval.

-

Study Design: A randomized, double-blind, parallel-group, titration-to-response study is common.[17]

-

Phase 1 (Run-in): 2-4 week single-blind placebo period to establish baseline BP and ensure compliance.

-

Phase 2 (Active Treatment): 8-12 week active treatment period. Patients are randomized to receive once-daily telmisartan (e.g., 40 mg) or losartan (e.g., 50 mg).

-

Phase 3 (Titration): After ~4 weeks, patients not at target BP (e.g., cuff DBP <90 mmHg) are up-titrated to a higher dose (e.g., telmisartan 80 mg or losartan 100 mg).[17]

-

-

Methodology:

-

Device Setup: A validated, automated, non-invasive ABPM device is fitted to the patient's non-dominant arm.[20] The device is programmed to record BP and heart rate at set intervals (e.g., every 15-20 minutes during the day and every 30-60 minutes at night).

-

Baseline Monitoring: A 24-hour ABPM recording is performed at the end of the placebo run-in period to establish baseline values.

-

Follow-up Monitoring: A final 24-hour ABPM recording is performed at the end of the active treatment period.

-

Patient Diary: Patients maintain a diary to log activities, posture, sleep/wake times, and the timing of medication intake. This helps in data interpretation.

-

Data Analysis:

-

The collected data is downloaded and edited to remove erroneous readings. A valid 24-hour recording typically requires >70% of expected readings to be successful.

-

Key parameters are calculated: mean 24-hour SBP/DBP, mean daytime SBP/DBP, mean nighttime SBP/DBP, and mean SBP/DBP for the last 6 hours of the dosing interval (e.g., hours 18-24 post-dose).

-

Statistical analysis (e.g., ANCOVA, adjusted for baseline values) is used to compare the change from baseline in BP parameters between the telmisartan and losartan treatment groups.[17][21]

-

-

Conclusion

While both telmisartan and losartan are effective AT₁ receptor blockers, they possess distinct pharmacological profiles that influence their clinical utility. Telmisartan is characterized by a longer half-life, more potent and sustained AT₁ receptor binding, and a unique PPAR-γ agonistic activity. These properties translate into superior 24-hour blood pressure control and additional metabolic benefits, particularly advantageous for patients with hypertension and comorbid conditions like metabolic syndrome or type 2 diabetes. Losartan remains a valuable therapeutic agent, but its shorter duration of action and lack of direct metabolic effects are key differentiating factors. The choice between these agents should be guided by a comprehensive understanding of these pharmacological differences to optimize patient outcomes.

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; p3; p4; p5;

// Edges to establish ranks edge[style=invis]; T_PK -> p1 -> T_PD -> p2 -> T_PPAR -> p3 -> T_Efficacy -> p4 -> T_Metabolic; L_PK -> p1 -> L_PD -> p2 -> L_PPAR -> p3 -> L_Efficacy -> p4 -> L_Metabolic; } end_dot Caption: Logical comparison of key pharmacological differentiators between Telmisartan and Losartan.

References

- 1. ClinPGx [clinpgx.org]

- 2. ahajournals.org [ahajournals.org]

- 3. nbinno.com [nbinno.com]

- 4. Telmisartan and losartan: The marked differences between their chemical and pharmacological properties may explain the difference in therapeutic efficacy in hospitalized patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blood pressure-lowering effect of telmisartan compared to losartan among mild to moderate essential hypertensive adult subjects: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. droracle.ai [droracle.ai]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. [PDF] A meta-analysis of randomized trials of telmisartan versus losartan for reduction of ambulatory blood pressure | Semantic Scholar [semanticscholar.org]

- 16. Meta-analysis of randomized controlled trials comparing telmisartan with losartan in the treatment of patients with hypertension - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Comparison of telmisartan versus losartan: meta-analysis of titration-to-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Twenty-Four-Hour Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods of data analysis of ambulatory blood pressure monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Telmisartan Sodium

Introduction

Telmisartan is a potent and selective non-peptide angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension.[1] Its efficacy and safety profile are directly linked to the purity and quality of the active pharmaceutical ingredient (API). The synthesis of its sodium salt, the form often used in pharmaceutical formulations to enhance solubility, involves a multi-step chemical process that demands precise control over reaction conditions and rigorous purification protocols. This guide provides a detailed overview of the primary synthesis and purification pathways for telmisartan and its sodium salt, tailored for researchers and professionals in drug development.

Section 1: Chemical Synthesis of Telmisartan (Free Acid)

The synthesis of telmisartan is a complex process, typically achieved through a convergent approach that involves the preparation of two key intermediates, which are then coupled and subsequently hydrolyzed. Modern industrial methods often employ advanced catalytic reactions, such as Suzuki coupling, to improve efficiency and yield.

Pathway 1: The Classical Convergent Synthesis

This widely referenced pathway involves the N-alkylation of a pre-formed bis-benzimidazole core with a brominated biphenyl derivative, followed by ester hydrolysis.

-

Synthesis of Intermediate A: 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole. This core structure is itself synthesized in a multi-step process, often starting from 4-amino-3-methylbenzoic acid methyl ester.[2] The process involves acylation, nitration, reduction, and a double cyclization to form the fused imidazole rings.[2][3]

-

Synthesis of Intermediate B: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. This biphenyl intermediate is typically prepared from 4'-methylbiphenyl-2-carboxylic acid methyl ester via a radical bromination reaction using N-bromosuccinimide (NBS).[4][5]

-

Coupling and Hydrolysis. Intermediate A is alkylated with Intermediate B in the presence of a base. The resulting telmisartan ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final telmisartan free acid.[6][7]

Pathway 2: Synthesis via Suzuki Coupling

To improve industrial efficiency and avoid harsh reagents, many modern syntheses utilize a palladium-catalyzed Suzuki coupling reaction to construct the core biphenyl structure.[1] This approach offers high yields and better control over impurity formation.[8]

-

Suzuki Coupling. 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is coupled with a suitable boronic acid derivative, such as 4-(methoxycarbonyl)benzene boronic acid, to form the biphenyl oxazoline intermediate.[6]

-

Functional Group Manipulation. The resulting intermediate undergoes further modifications, such as reduction and mesylation, to prepare it for coupling with the benzimidazole core.[6]

-

Condensation and Hydrolysis. The activated biphenyl intermediate is condensed with the dibenzimidazole derivative, followed by acid hydrolysis of the protective oxazoline group to reveal the carboxylic acid and yield telmisartan.[6]

Quantitative Data for Synthesis

| Reaction Step | Reported Yield (%) | Reference |

| Classical Route (Overall) | ~21% | [2][6] |

| Suzuki Coupling Step | 90% | [1] |

| Improved Suzuki Route (Overall) | 72 - 75% | [8] |

| Final Hydrolysis (Base) | 90% | [9] |

Experimental Protocol: One-Step Synthesis and Isolation

This protocol describes a simplified, one-step reaction to form telmisartan from its key intermediates, followed by isolation.[10]

-

Reaction Setup: In a suitable reactor, suspend 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (Intermediate A) and methyl-4-(bromomethyl)biphenyl-2-carboxylate (Intermediate B) in a polar aprotic solvent (e.g., DMF, DMSO).

-

Base Addition: Add a base, such as potassium tert-butoxide or sodium hydroxide, to the mixture.

-

Reaction: Heat the reaction mixture to facilitate the N-alkylation and in-situ hydrolysis of the ester group. Monitor the reaction progress using HPLC until completion.

-

Work-up: Cool the reaction mass and adjust the pH to approximately 3.5 - 4.0 using an acid, such as acetic acid, to precipitate the crude telmisartan.[10]

-

Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude telmisartan.

Section 2: Purification of Telmisartan (Free Acid)

Achieving high purity (>99.5%) is critical for an API. The primary method for purifying crude telmisartan is recrystallization, which effectively removes unreacted intermediates and side-products.

Purification Workflow

The process typically involves dissolving the crude product in a basic solution, treating it with activated charcoal to remove colored impurities, and then carefully precipitating the pure product by adjusting the pH.

Experimental Protocol: Purification by Recrystallization

This protocol is adapted from a patented method for achieving high-purity telmisartan.[11]

-

Dissolution: Suspend 50g of crude telmisartan in 250 mL of methanol at 25-30°C.

-

Basification: Slowly add 50 mL of methanolic ammonia (10-15%) to the suspension and stir for 30 minutes until a clear solution is obtained.

-

Decolorization: Add 3g of activated charcoal and stir the mixture for an additional 30 minutes.

-

Filtration: Filter the mixture through a hyflo bed to remove the charcoal. Wash the bed with a small amount of methanol.

-

Precipitation: Transfer the clear filtrate to a new vessel and adjust the pH to 3.5-4.0 by the slow addition of acetic acid.

-

Crystallization: Stir the resulting suspension at 20-30°C for at least 1 hour to ensure complete precipitation.

-

Isolation: Isolate the pure telmisartan by filtration, wash the cake with methanol, and dry it under reduced pressure at 50-60°C.

Quantitative Data for Purification

| Stage | Purity (HPLC %) | Reported Yield (%) | Reference |

| Crude Telmisartan | Variable (<97%) | - | [10] |

| After Recrystallization | >99.3% | ~90% | [11] |

Section 3: Synthesis of Telmisartan Sodium

Telmisartan exhibits poor solubility in the physiological pH range.[12] To improve its bioavailability, it is converted into a more soluble salt form, most commonly the sodium salt.

Salt Formation Workflow

The process involves reacting the purified telmisartan free acid with a sodium source in a suitable solvent system, followed by crystallization.

Experimental Protocol: Preparation of Crystalline this compound

This protocol is based on a method for producing a specific crystalline form of this compound.[13]

-

Reaction Setup: Place 154.4 g of pure telmisartan into a suitable reaction vessel containing 308.8 mL of toluene.

-

Reagent Addition: Add 27.8 g of a 44.68% aqueous sodium hydroxide solution and 84.9 mL of ethanol to the suspension.

-

Heating: Heat the mixture to 78°C and maintain for approximately 30 minutes to ensure complete salt formation and dissolution.

-

Filtration: Filter the hot solution to remove any insoluble matter.

-

Crystallization: Allow the filtrate to cool slowly, initiating crystallization. The mixture can be stirred at ambient temperature for several hours to maximize crystal growth.

-

Isolation and Drying: Suction filter the crystals, wash them with a suitable solvent (e.g., toluene or acetone), and dry them at approximately 60°C.

Quantitative Data for this compound

| Property | Value | Reference |

| Yield | 92.5 - 99% | [13] |

| Melting Point | 278 °C | [13] |

| Form | Colorless Crystals | [13] |

Section 4: Impurity Profiling

Controlling impurities is a critical aspect of API manufacturing. Impurities in telmisartan can arise from starting materials, side reactions, or degradation. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities that must be monitored.[][15]

| Impurity Name | CAS Number | Common Source |

| Telmisartan Related Compound A | 152628-02-9 | Unreacted dibenzimidazole intermediate |

| Telmisartan tert-butyl ester | 144702-26-1 | Incomplete hydrolysis |

| Telmisartan Dimer Impurity | 884330-14-7 | Side reaction during alkylation |

| Methyl 4'-bromomethyl biphenyl-2-carboxylate | 114772-38-2 | Unreacted alkylating agent |

References

- 1. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Methyl 2-[4-(bromomethyl)phenyl]benzoate synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US7193089B2 - Process for manufacture of telmisartan - Google Patents [patents.google.com]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 10. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 11. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US9029363B2 - this compound salt pharmaceutical formulation - Google Patents [patents.google.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

Enhancing Telmisartan Solubility: A Technical Guide to Sodium Salt Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of telmisartan sodium salt as a strategic approach to enhance the solubility and dissolution rate of this poorly water-soluble antihypertensive agent. Telmisartan, a potent angiotensin II receptor blocker (ARB), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility, which can limit its oral bioavailability.[1] Conversion to a salt form, particularly the sodium salt, is a well-established method to overcome this challenge. This guide provides a comprehensive overview of the synthesis, characterization, and dissolution properties of this compound salt, supported by experimental data and protocols.

The Rationale for Salt Formation

The aqueous solubility of telmisartan is pH-dependent, exhibiting extremely low solubility in the physiological pH range of the gastrointestinal tract.[2] By converting the carboxylic acid moiety of the telmisartan molecule into a sodium salt, the polarity and ionic character of the compound are increased, leading to a significant improvement in its interaction with water molecules and, consequently, enhanced solubility. This enhanced solubility can translate to a faster dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs.

Synthesis of this compound Salt

Several methods have been reported for the preparation of this compound salt, primarily revolving around reaction crystallization. These methods involve reacting telmisartan free acid with a sodium source in a suitable solvent system.

Experimental Protocol: Reaction Crystallization Method

This protocol is based on a commonly cited method for the preparation of crystalline this compound salt.[3][4]

Materials:

-

Telmisartan (free acid)

-

Sodium hydroxide (NaOH) solution (e.g., 44.68%)

-

Toluene

-

Ethanol

Procedure:

-

Suspend 154.4 g of telmisartan in 308.8 mL of toluene in a suitable reaction vessel.

-

Add 27.8 g of 44.68% sodium hydroxide solution to the suspension.[3][4]

-

Heat the reaction mixture to approximately 78°C and maintain for about 30 minutes with stirring.[3][4]

-

Filter the hot mixture to remove any insoluble impurities. The filter may be washed with a mixture of toluene and ethanol if significant solid remains.[3][4]

-

The filtrate is then refluxed.[3]

-

A portion of the solvent is distilled off to facilitate crystallization of the this compound salt.[3][4]

-

The resulting crystals are isolated, for instance by filtration.

-

The isolated crystals can be washed with an aprotic organic solvent, such as toluene.[3]

-

The final product is dried to remove residual solvents.

Logical Workflow for this compound Salt Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of crystalline this compound salt via reaction crystallization.

Physicochemical Characterization and Solubility Data

The conversion of telmisartan to its sodium salt form results in a significant enhancement of its aqueous solubility. The table below summarizes the comparative solubility data.

| Compound | Medium | Solubility | Reference |

| Telmisartan | Distilled Water | 0.09 µg/mL | [5] |

| Telmisartan | SGF (pH 1.2) | 125.41 µg/mL | [5] |

| Telmisartan | SIF (pH 6.8) | 0.05 µg/mL | [5] |

| This compound Salt | Phosphate Buffer (pH 6.8) | > 10 µg/mL | [6] |

| This compound Salt | Physiologically relevant medium | > 50 µg/mL | [6] |

| Telmisartan HCl Salt | Distilled Water | 1243.17 µg/mL | [5] |

| Telmisartan HCl Salt | SGF (pH 1.2) | 1404.46 µg/mL | [5] |

| Telmisartan HCl Salt | SIF (pH 6.8) | 86.92 µg/mL | [5] |

Note: While the focus is on the sodium salt, data for the hydrochloride salt is included to illustrate the general principle of solubility enhancement through salt formation.

In Vitro Dissolution Studies

The enhanced solubility of this compound salt directly translates to an improved dissolution profile. Dissolution studies are critical to predict the in vivo performance of the drug product.

Experimental Protocol: Dissolution Testing

The following is a general protocol for in vitro dissolution testing of this compound salt formulations.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 M phosphate buffer, pH 7.5

Temperature: 37 ± 0.5 °C

Paddle Speed: 75 rpm

Procedure:

-

Place a dosage form equivalent to a specified amount of telmisartan (e.g., 80 mg) in the dissolution vessel.

-

Start the apparatus.

-

Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of telmisartan using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Dissolution Data Summary

| Formulation | Time (minutes) | % Drug Dissolved | Reference |

| This compound Salt Tablet | 30 | 92 ± 1.5% | [3] |

| This compound Salt Tablet | 30 | 96 ± 1.8% | [3] |

| This compound Salt Tablet | 30 | 100 ± 1.0% | [3] |

| Plain Telmisartan | 90 | 19% | [7] |

Mechanism of Action: Angiotensin II Receptor Blockade

Telmisartan exerts its antihypertensive effect by selectively blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II and its Blockade by Telmisartan

References

- 1. ahajournals.org [ahajournals.org]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. What is the mechanism of Telmisartan? [synapse.patsnap.com]

A Technical Guide to the Pleiotropic Effects of Telmisartan on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract: Telmisartan, an Angiotensin II Type 1 Receptor (AT1R) blocker, is distinguished from others in its class by significant pleiotropic, or off-target, effects that confer additional cardiovascular protection. A substantial body of evidence indicates that these effects are largely mediated through its unique partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying telmisartan's effects on endothelial cells. It details the key signaling pathways, summarizes quantitative experimental data, outlines common research protocols, and provides visualizations of the core biological processes.

Core Mechanisms of Action in Endothelial Cells

Beyond its primary function of blocking the renin-angiotensin system (RAS), telmisartan's vascular protective effects are attributed to its ability to modulate multiple signaling pathways within endothelial cells.[3] These actions are largely independent of AT1R blockade and are not consistently observed with other ARBs like losartan or valsartan.[4][5] The principal pleiotropic mechanisms include:

-

Partial PPARγ Agonism: Telmisartan is unique among ARBs in its capacity to partially activate PPARγ, a nuclear receptor that governs the transcription of genes involved in inflammation, glucose metabolism, and endothelial function.[1][3] This interaction is central to many of its beneficial effects, including the upregulation of endothelial Nitric Oxide Synthase (eNOS).[5][6]

-

AMPK Activation: Telmisartan has been shown to activate AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[7] Activated AMPK can phosphorylate and activate eNOS, contributing to increased nitric oxide (NO) production and improved mitochondrial function.[7][8]

-

Antioxidant Effects: Telmisartan reduces oxidative stress by decreasing the production of reactive oxygen species (ROS).[9] This is achieved partly through AT1R blockade, which mitigates Angiotensin II-induced NADPH oxidase activity, and potentially through direct radical scavenging properties.[6][10]

-

Anti-inflammatory Action: By activating PPARγ and inhibiting pro-inflammatory transcription factors like NF-κB, telmisartan suppresses the expression of adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines, thereby reducing vascular inflammation.[3][10]

Key Signaling Pathways Modulated by Telmisartan

Telmisartan orchestrates a complex signaling network within endothelial cells that enhances endothelial function, promotes cell survival, and reduces inflammation.

The PPARγ-eNOS-NO Pathway

A primary pleiotropic effect of telmisartan is the enhancement of nitric oxide (NO) bioavailability. It achieves this by activating PPARγ, which leads to both increased expression and activity of eNOS.[5][6] Activated eNOS produces NO, a potent vasodilator and anti-atherosclerotic molecule. This effect is independent of AT1R blockade and is not seen with other ARBs.[6]

The AMPK/p38 MAPK-eNOS Pathway

Telmisartan also activates eNOS through phosphorylation at its serine 1177 residue (Ser1177). This is a key activation step mediated by upstream kinases, including AMPK and p38 MAPK.[8][11] Telmisartan treatment in human umbilical vein endothelial cells (HUVECs) significantly increases the phosphorylation of both AMPK (at Thr172) and eNOS (at Ser1177).[11] This activation of AMPK also contributes to improved mitochondrial biogenesis and anti-senescence effects in endothelial cells.[7]

Anti-Apoptotic and Cell Cycle Regulation Pathways

Telmisartan exerts protective effects by promoting endothelial cell quiescence and survival.[4] It has been shown to reduce the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[4][12] This leads to the accumulation of the tumor suppressor p53, which represses genes that promote the cell cycle.[4][13] Furthermore, telmisartan protects endothelial cells from apoptosis induced by stressors like serum starvation and 7-ketocholesterol.[4][14]

Quantitative Data on Telmisartan's Effects

The following table summarizes key quantitative findings from in vitro and in vivo studies on endothelial cells.

| Effect Measured | Experimental Model | Telmisartan Concentration/Dose | Quantitative Result | Citation(s) |

| eNOS Phosphorylation (Ser1177) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Significant increase in phosphorylation levels. | [11] |

| Intracellular cGMP Concentration | HUVECs | 10 µM (for 2h) | ~2-fold increase compared to control. | [11] |

| Nitric Oxide (NO) Production | Watanabe Heritable Hyperlipidemic Rabbits | 5 mg/kg per day (for 8 weeks) | Increased acetylcholine-induced NO by 5.5 nmol/L vs. control. | [15] |

| Vascular Nitrotyrosine (Oxidative Stress) | Watanabe Heritable Hyperlipidemic Rabbits | 5 mg/kg per day (for 8 weeks) | Significantly lower concentration than control and candesartan groups. | [15] |

| Endothelial Progenitor Cell (EPC) Migration | Human EPCs | 10 µM | ~1.6-fold increase in migratory capacity vs. control. | [16] |

| EPC Colony Forming Units (CFU) | Human EPCs | 10 µM | ~1.7-fold increase in CFU count vs. control. | [16] |

| Cell Proliferation (Growth) | HUVECs | 1-20 µM | Dose-dependent impairment of cell growth. | [4][13] |

| VCAM-1 Expression | HUVECs (TNF-α stimulated) | 1-10 µM | Concentration-dependent reduction of VCAM-1 expression. | [10] |

Detailed Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to assess the effects of telmisartan on endothelial cells.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation of key proteins like eNOS, p-eNOS (Ser1177), AMPK, and p-AMPK (Thr172).

-

Cell Culture and Treatment: Culture HUVECs in Endothelial Cell Growth Medium (e.g., EGM-2) in T-75 flasks.[17] Seed cells onto 6-well plates and grow to 80-90% confluency. Treat cells with desired concentrations of telmisartan (e.g., 1-20 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours for phosphorylation events, 24 hours for protein expression).[17]

-

Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17]

-

Protein Quantification: Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[17]

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide). Run the gel until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-p-eNOS Ser1177, anti-eNOS) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Cell Culture and Treatment: Seed HUVECs in multi-well plates and treat with telmisartan as described above.

-

Supernatant Collection: After the treatment period, collect the cell culture medium from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: In a 96-well plate, mix 50 µL of culture supernatant with 50 µL of the Griess reagent.

-

Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.[17]

-

Treatment: Replace the medium with fresh medium containing various concentrations of telmisartan and incubate for the desired period (e.g., 24-72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Standardized Experimental Workflow

The investigation of telmisartan's effects on endothelial cells typically follows a multi-step workflow, from cell culture to functional and molecular analysis.

References

- 1. Are the Pleiotropic Effects of Telmisartan Clinically Relevant? | Bentham Science [benthamscience.com]

- 2. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telmisartan inhibits vasoconstriction via PPARγ-dependent expression and activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Telmisartan enhances mitochondrial activity and alters cellular functions in human coronary artery endothelial cells via AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of telmisartan on nitric oxide--asymmetrical dimethylarginine system: role of angiotensin II type 1 receptor gamma and peroxisome proliferator activated receptor gamma signaling during endothelial aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and anti-oxidant properties of telmisartan in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]